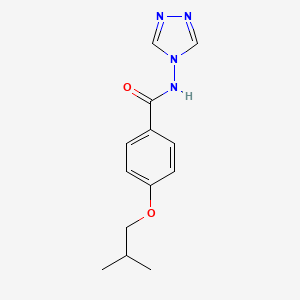
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
描述
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as DCBAA, is a chemical compound with potential applications in scientific research. DCBAA is a derivative of isoindolinone, a heterocyclic compound that has been studied for its potential use in drug development. In
作用机制
The mechanism of action of 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with biological molecules such as proteins and membranes. This compound can bind to proteins through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. This compound can also insert into membranes and affect their fluidity and permeability. The fluorescence of this compound can be quenched by the presence of certain molecules, allowing for the measurement of binding affinity and kinetics.
Biochemical and Physiological Effects:
This compound has been shown to affect the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. This compound can also induce membrane permeabilization and cell death in certain cell types. However, the physiological effects of this compound in vivo are not well understood and require further investigation.
实验室实验的优点和局限性
The advantages of using 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its high sensitivity, ease of use, and compatibility with a wide range of biological systems. However, the limitations of this compound include its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
未来方向
There are several future directions for the use of 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential application is the development of this compound-based biosensors for the detection of biomolecules such as glucose and neurotransmitters. Another direction is the study of the interaction of this compound with lipid bilayers and the development of this compound-based liposomes for drug delivery. Finally, the potential use of this compound as a therapeutic agent for diseases such as cancer and Alzheimer's disease should be explored.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. This compound can be synthesized using a simple method and has been shown to have a variety of biochemical and physiological effects. This compound has potential applications in fluorescence spectroscopy, biosensing, and drug delivery, and further research is needed to fully explore its potential.
科学研究应用
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has potential applications in scientific research, particularly in the field of fluorescence spectroscopy. This compound is a fluorescent compound that can be used as a probe to study protein-ligand interactions, enzyme kinetics, and membrane transport. This compound can also be used to measure pH changes in biological systems, as its fluorescence intensity is sensitive to pH.
属性
IUPAC Name |
(2,3-dichlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c18-13-7-3-4-10(15(13)19)9-24-14(21)8-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFPCOWSMHCXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)


![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)

![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)